1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride
CAS No.: 1019058-85-5
Cat. No.: VC3365130
Molecular Formula: C12H17Cl2FN2O
Molecular Weight: 295.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019058-85-5 |
|---|---|
| Molecular Formula | C12H17Cl2FN2O |
| Molecular Weight | 295.18 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride |
| Standard InChI | InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H |
| Standard InChI Key | IWVYXWLVGIXMED-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Basic Information and Registry
Physical and Chemical Properties
Solubility Profile
As a dihydrochloride salt, this compound is expected to exhibit enhanced water solubility compared to its free base form. This characteristic is particularly valuable for pharmaceutical applications where aqueous solubility is often a critical parameter for drug formulation and bioavailability. The addition of the two hydrochloride groups significantly alters the solubility profile by increasing hydrophilicity.
Chemical Reactivity
The presence of distinct functional groups within the structure of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride creates multiple potential reaction sites:
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The piperazine nitrogen atoms can participate in nucleophilic reactions
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The carbonyl group (ethanone bridge) may undergo typical ketone reactions
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The fluorophenyl group provides opportunities for aromatic substitution reactions, though these would occur under more forcing conditions
| Quantity | Price (€) |
|---|---|
| 250 mg | 360.00 |
| 1 g | 588.00 |
This pricing structure reflects the specialized nature of the compound and its positioning as a research chemical rather than a bulk industrial material . The price differential between package sizes demonstrates economies of scale, albeit modest ones, typical of specialty chemicals.
Structural Relationships and Comparative Analysis
Related Compounds
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride belongs to a broader family of fluorophenyl-piperazine derivatives that share similar structural elements but differ in specific arrangements. Notable structural relatives include:
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1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride (CAS: 89027-27-0) - Features a longer carbon chain (butan-1-one vs. ethan-1-one) connecting the fluorophenyl group to the piperazine moiety
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2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one (CAS: 194943-60-7) - Contains a fluorine atom at the ortho position rather than the para position of the phenyl ring
The structural relationships between these compounds are significant because subtle modifications can substantially alter biological activity, pharmacokinetic properties, and chemical reactivity.
Position Isomerism Effects
The position of the fluorine atom on the phenyl ring (para in our target compound versus ortho in some related molecules) represents a critical structural variation. This positional isomerism can impact:
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Electronic distribution within the aromatic ring
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Hydrogen bonding patterns with potential biological targets
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Metabolic stability and routes of biotransformation
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Receptor binding affinity and selectivity
Synthesis and Chemical Preparation
Quality Control Parameters
Commercial samples of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride are subject to analytical verification of identity and purity. Common analytical techniques employed include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight confirmation
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Elemental analysis for compositional verification
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